molecular formula C6H11F3N2 B3243608 N-butyl-2,2,2-trifluoroacetimidamide CAS No. 1584-06-1

N-butyl-2,2,2-trifluoroacetimidamide

Cat. No.: B3243608
CAS No.: 1584-06-1
M. Wt: 168.16 g/mol
InChI Key: HVBBMNIWRPWXHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-2,2,2-trifluoroacetimidamide is an organic compound with the molecular formula C₆H₁₁F₃N₂ and a molecular weight of 168.16 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to an imidamide structure, which imparts unique chemical properties. It is primarily used in research and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-butyl-2,2,2-trifluoroacetimidamide can be synthesized through the reaction of N-butylamine with trifluoroacetic anhydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:

N-butylamine+trifluoroacetic anhydrideThis compound+acetic acid\text{N-butylamine} + \text{trifluoroacetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} N-butylamine+trifluoroacetic anhydride→this compound+acetic acid

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale reactors where the reactants are combined under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: N-butyl-2,2,2-trifluoroacetimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N-butyl-2,2,2-trifluoroacetimidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-butyl-2,2,2-trifluoroacetimidamide involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethyl group enhances the compound’s ability to form stable complexes with these targets, thereby inhibiting their activity. This mechanism is particularly useful in the design of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

  • N-methyl-2,2,2-trifluoroacetimidamide
  • N-ethyl-2,2,2-trifluoroacetimidamide
  • N-propyl-2,2,2-trifluoroacetimidamide

Comparison: N-butyl-2,2,2-trifluoroacetimidamide is unique due to its butyl group, which imparts different steric and electronic properties compared to its methyl, ethyl, and propyl analogs. This uniqueness makes it particularly suitable for specific applications where the butyl group provides the desired reactivity and stability .

Properties

IUPAC Name

N'-butyl-2,2,2-trifluoroethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F3N2/c1-2-3-4-11-5(10)6(7,8)9/h2-4H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBBMNIWRPWXHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN=C(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501286468
Record name N-Butyl-2,2,2-trifluoroethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501286468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1584-06-1
Record name N-Butyl-2,2,2-trifluoroethanimidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1584-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Butyl-2,2,2-trifluoroethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501286468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-butyl-2,2,2-trifluoroacetimidamide
Reactant of Route 2
N-butyl-2,2,2-trifluoroacetimidamide
Reactant of Route 3
N-butyl-2,2,2-trifluoroacetimidamide
Reactant of Route 4
N-butyl-2,2,2-trifluoroacetimidamide
Reactant of Route 5
N-butyl-2,2,2-trifluoroacetimidamide
Reactant of Route 6
N-butyl-2,2,2-trifluoroacetimidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.